REACTION_CXSMILES
|
[C:1]([N:8]1[C:16]2[C:11](=C[C:13]([NH2:17])=[CH:14][CH:15]=2)C=C1C(OC)=O)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].[Li+].[OH-:23].[CH2:24]1[CH2:28][O:27][CH2:26][CH2:25]1.CO.O>>[C:4]([O:3][C:1]([NH:8][C:16]1[CH:11]=[C:28]2[C:13](=[CH:14][CH:15]=1)[NH:17][C:25]([C:26]([OH:23])=[O:27])=[CH:24]2)=[O:2])([CH3:7])([CH3:6])[CH3:5] |f:1.2,3.4.5|
|
Name
|
N—BOC-5-amino-2-(methoxycarbonyl)indole
|
Quantity
|
57 mg
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)N1C(=CC2=CC(=CC=C12)N)C(=O)OC
|
Name
|
|
Quantity
|
0.24 mL
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
THF CH3OH—H2O
|
Quantity
|
2.4 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1.CO.O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The solvent was concentrated under a N2 stream and H2O (3 mL)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
ADDITION
|
Details
|
This solution was treated with 10% aqueous HCl until the mixture
|
Type
|
CUSTOM
|
Details
|
The insoluble solid was collected by centrifugation
|
Type
|
WASH
|
Details
|
washed with H2O (2×3 mL)
|
Type
|
CUSTOM
|
Details
|
Drying the solid
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NC=1C=C2C=C(NC2=CC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 53 mg | |
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |